4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride
Overview
Description
4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C13H16ClF2NO2 and its molecular weight is 291.72. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Chemistry and Crystal Engineering
4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride and its analogs have been explored in the context of supramolecular chemistry and crystal engineering. Studies have shown their ability to form complex cocrystal structures with other molecular entities. For example, research by Bhogala, Basavoju, and Nangia (2005) demonstrated the formation of linear, zigzag tapes and flat, corrugated sheet structures in binary cocrystals involving di- and tricarboxylic acids with 4,4′-bipyridine bases and isonicotinamide. These cocrystals exhibit a range of hydrogen bonding interactions, showcasing the potential of such compounds in designing supramolecular architectures with specific properties (Balakrishna R. Bhogala, S. Basavoju, A. Nangia, 2005).
Material Science and Polymer Synthesis
In material science and polymer synthesis, derivatives of this compound have been utilized to synthesize novel polymers with unique properties. Hsiao et al. (1999) synthesized aromatic polyamides containing the cyclohexane structure, demonstrating their high thermal stability and solubility in polar aprotic solvents. This research highlights the potential of incorporating cyclohexane derivatives into polymeric materials to enhance their performance and applicability in various industrial applications (S. Hsiao, Chin‐Ping Yang, Sheng-Wen Wang, Ming-Hung Chuang, 1999).
Catalysis and Organic Synthesis
The compound and its related structures have been investigated in catalysis and organic synthesis. Research by Sano et al. (2006) on the deconjugative esterification of 2-cyclohexylideneacetic acids showcased the use of 4-(pyrrolidin-1-yl)pyridine catalysts in promoting esterification reactions. This study provides insights into the utility of cyclohexane derivatives in facilitating organic transformations, contributing to the development of more efficient and selective synthetic methodologies (S. Sano, Etsuko Harada, Tomohiro Azetsu, T. Ichikawa, Michiyasu Nakao, Y. Nagao, 2006).
Supramolecular Assemblies and Network Structures
Safety and Hazards
Properties
IUPAC Name |
4,4-difluoro-1-(pyridin-4-ylmethyl)cyclohexane-1-carboxylic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2.ClH/c14-13(15)5-3-12(4-6-13,11(17)18)9-10-1-7-16-8-2-10;/h1-2,7-8H,3-6,9H2,(H,17,18);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAHOAWWXOSVFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(CC2=CC=NC=C2)C(=O)O)(F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1380300-62-8 | |
Record name | Cyclohexanecarboxylic acid, 4,4-difluoro-1-(4-pyridinylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1380300-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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